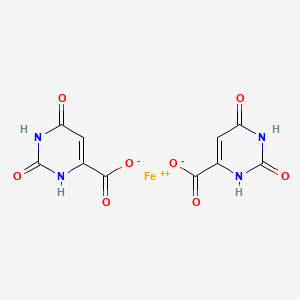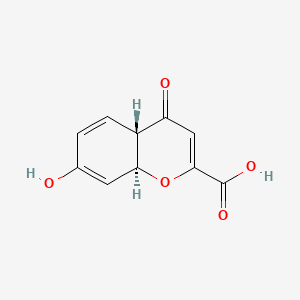![molecular formula C15H32O4 B12796580 3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol CAS No. 2984-32-9](/img/structure/B12796580.png)
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol is a chemical compound with the molecular formula C15H32O4. It is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
The synthesis of 3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol typically involves the reaction of dodecanol with glycidol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: This compound is used in the development of drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: It is utilized in the production of cosmetics, detergents, and emulsifiers
Wirkmechanismus
The mechanism of action of 3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases .
Vergleich Mit ähnlichen Verbindungen
3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol can be compared with other similar compounds such as:
2-(Hydroxymethyl)propane-1,3-diol: This compound has similar hydroxyl groups but differs in its carbon chain length and structure.
3-[(2-Ethylhexyl)oxy]propane-1,2-diol: This compound has a different alkyl chain, which affects its surfactant properties and applications.
The uniqueness of this compound lies in its specific carbon chain length and hydroxyl group positioning, which provide it with distinct surfactant properties and make it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
2984-32-9 |
|---|---|
Molekularformel |
C15H32O4 |
Molekulargewicht |
276.41 g/mol |
IUPAC-Name |
3-(2-hydroxydodecoxy)propane-1,2-diol |
InChI |
InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-9-10-14(17)12-19-13-15(18)11-16/h14-18H,2-13H2,1H3 |
InChI-Schlüssel |
MDKHJHZILQCOTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(COCC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
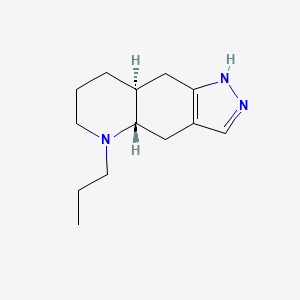
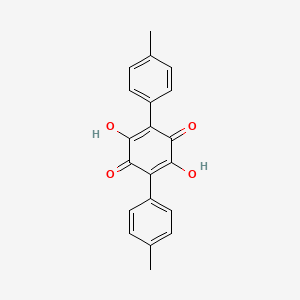
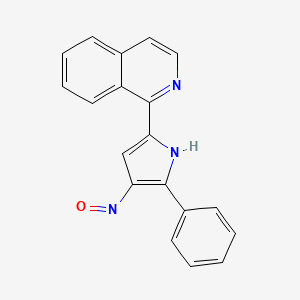
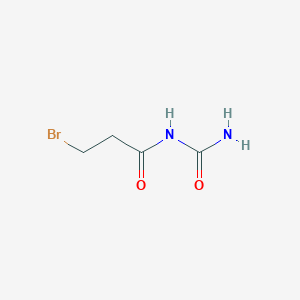

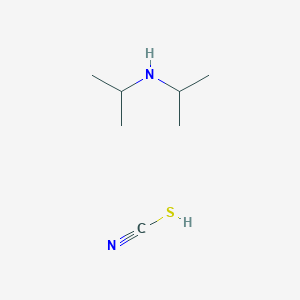
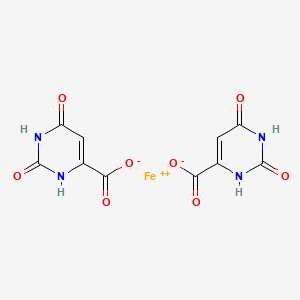
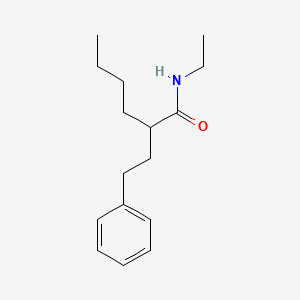
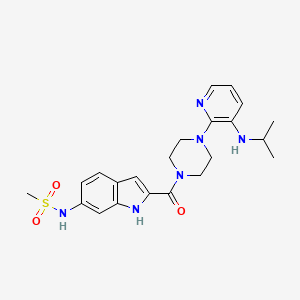
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
